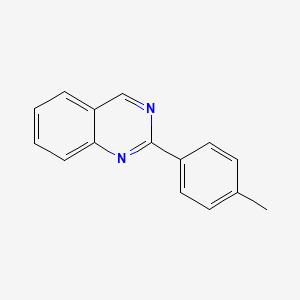
2-(P-Tolyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(P-Tolyl)quinazoline: is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a p-tolyl group (a methyl-substituted phenyl group) at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Diels-Alder Reaction: This method involves the reaction of an imine with an electron-rich alkene.
Microwave-Assisted Reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and various aldehydes or ketones, leading to the formation of quinazoline derivatives.
Metal-Mediated Reaction: Transition metals such as copper or palladium can catalyze the formation of quinazoline derivatives through cross-coupling reactions.
Industrial Production Methods: Industrial production of 2-(P-Tolyl)quinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction of quinazoline derivatives can lead to the formation of dihydroquinazolines.
Substitution: Quinazoline derivatives can undergo nucleophilic substitution reactions, where various nucleophiles replace a leaving group on the quinazoline ring
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-16-10-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
InChI Key |
BYHOMJKKAFHBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


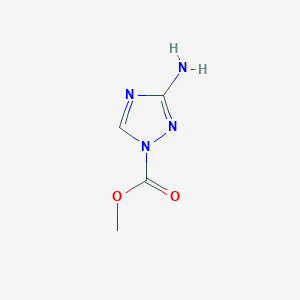
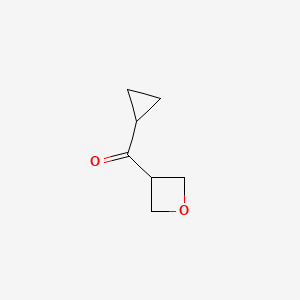
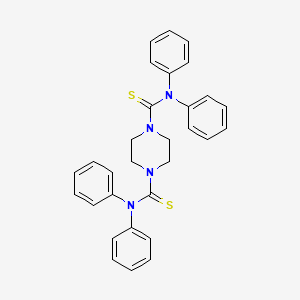
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)
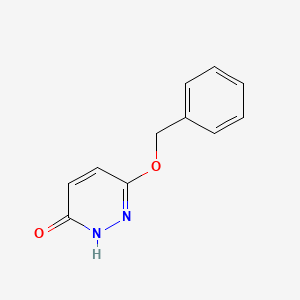
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
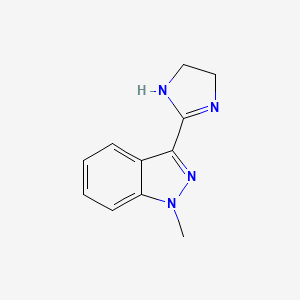

![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

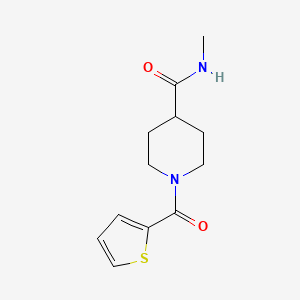
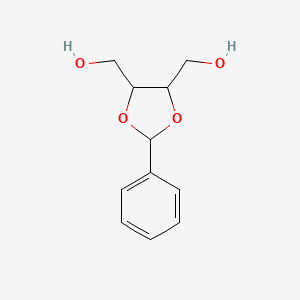
![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)
